N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
Compounds containing the benzo[d][1,3]dioxol-5-yl moiety are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They are often used as a promising precursor for the development of new, highly effective drugs .
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods or Pd-catalyzed C-N cross-coupling . The synthesized compounds are usually characterized using various spectroscopic techniques, such as 1H NMR, 13C NMR, FT-IR, HRMS, and XRD .Molecular Structure Analysis
The structure of similar compounds is often resolved by determining the functional groups from FT-IR and FT-Raman spectra . The UV-Visible spectra are used to obtain the electronic transitions .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets, leading to a range of biological activities . Further mechanistic studies often involve morphological analysis and cell apoptosis and cycle assessment .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often studied using various techniques. For example, the HOMO-LUMO energy gap can establish the charge transition within the compound . The molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of the title molecule can be calculated with density functional theory calculations .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide have been synthesized and characterized, demonstrating good to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This suggests potential applications in developing new antimicrobial agents. For example, morpholine substituted dihydropyrimidone carboxamide was identified as a potent anti-bacterial agent, highlighting the significance of the morpholine group in enhancing antimicrobial efficacy (Devarasetty et al., 2019).
Antitumor and Anticancer Activity
Research on derivatives with structural similarities to the specified compound has indicated their potential in anticancer applications. Certain derivatives have shown inhibitory effects on the proliferation of cancer cell lines, suggesting their utility as scaffolds for developing antitumor agents. For instance, the synthesis and evaluation of heterocyclic carboxamides have provided insights into potential antipsychotic agents, indicating a broader therapeutic potential of these compounds (Norman et al., 1996).
Inhibition of Carbonic Anhydrases
Compounds incorporating the morpholine group and related structures have been evaluated as inhibitors of carbonic anhydrase isoenzymes, presenting a promising approach for treating conditions related to the dysregulation of this enzyme. These findings underscore the potential of such compounds in developing therapeutics targeting a range of diseases (Supuran et al., 2013).
Fluorescent Probes for Biological Applications
Additionally, derivatives of N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide have been explored for their fluorescent properties, offering applications in biological imaging and sensing. These compounds' ability to act as fluorescent probes can be pivotal in monitoring cellular and molecular processes, highlighting their utility beyond therapeutic applications (Jiao et al., 2019).
Safety And Hazards
The safety and hazards of similar compounds often depend on their specific structures and uses. It’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions of research on similar compounds often involve the design and synthesis of new derivatives, with the aim of discovering more potent drugs . These new derivatives can then be screened for various properties, which can lead to a comprehensive understanding of the structure-activity relationships of these molecules .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(19-11-1-2-13-14(7-11)24-10-23-13)12-8-15(18-9-17-12)20-3-5-22-6-4-20/h1-2,7-9H,3-6,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOEJAPQSQQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide |
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